2-Methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate
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Overview
Description
2-Methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidine ring substituted with a chloro group, a methylsulfanyl group, and a carboxylate group attached to a 2-methylphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate typically involves multiple steps, starting with the formation of the pyrimidine ring One common approach is the reaction of a suitable pyrimidine derivative with chlorinating agents and methylsulfanylating agents under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: : Conversion of the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: : Reduction of the pyrimidine ring or the carboxylate group.
Substitution: : Replacement of the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: : Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed
Oxidation: : 2-Methylphenyl 5-chloro-2-(methylsulfoxide)pyrimidine-4-carboxylate or 2-Methylphenyl 5-chloro-2-(methylsulfone)pyrimidine-4-carboxylate.
Reduction: : Reduced pyrimidine derivatives or carboxylic acids.
Substitution: : Substituted pyrimidines with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2-Methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine
In the medical field, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound might be utilized in the production of agrochemicals, dyes, or other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
2-Methylphenyl 5-chloropyrimidine-4-carboxylate: : Lacks the methylsulfanyl group.
2-Methylphenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate: : Similar structure with an ethylsulfanyl group instead of methylsulfanyl.
2-Methylphenyl 5-bromopyrimidine-4-carboxylate: : Similar structure with a bromo group instead of chloro.
Properties
IUPAC Name |
(2-methylphenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c1-8-5-3-4-6-10(8)18-12(17)11-9(14)7-15-13(16-11)19-2/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHKHOXRGUFXRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C2=NC(=NC=C2Cl)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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